molecular formula C24H26N4O B12211322 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211322
M. Wt: 386.5 g/mol
InChI Key: OVDGQYFUTJQCFA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and isopropyl groups contribute to its enhanced solubility and potential for selective enzyme inhibition, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O/c1-5-29-20-13-11-19(12-14-20)25-22-15-21(16(2)3)26-24-23(17(4)27-28(22)24)18-9-7-6-8-10-18/h6-16,25H,5H2,1-4H3

InChI Key

OVDGQYFUTJQCFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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